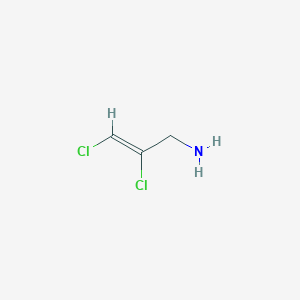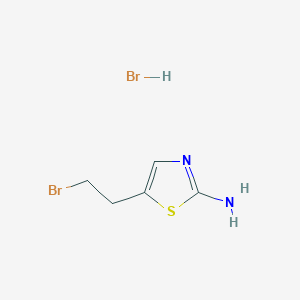
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with a thioamide. The reaction conditions often include the use of hydrobromic acid and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a liquid-phase method using ethanolamine and hydrobromic acid. The reaction time is usually around 48 hours. Alternatively, a gas-phase method can be employed, where ethanolamine is reacted with hydrogen bromide gas. This method is faster but requires more sophisticated equipment and precise temperature control .
化学反応の分析
Types of Reactions
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Cyclization Reactions: It can form thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions.
Alkylation Reactions: It can be used to alkylate secondary phosphines to form optically active tertiary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include cesium hydroxide, which acts as a catalyst in P-alkylation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include thiazolines, thiazines, and tertiary phosphines, which have applications in various chemical syntheses and industrial processes .
科学的研究の応用
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2-Bromoethylamine hydrobromide: This compound is similar in structure but lacks the thiazole ring.
2-(Bromomethyl)pyridine hydrobromide: This compound contains a pyridine ring instead of a thiazole ring and is used in different chemical syntheses.
Uniqueness
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is unique due to its thiazole ring structure, which imparts specific chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C5H8Br2N2S |
|---|---|
分子量 |
288.01 g/mol |
IUPAC名 |
5-(2-bromoethyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C5H7BrN2S.BrH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2H2,(H2,7,8);1H |
InChIキー |
LZKHGIKRGDOWLJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)N)CCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


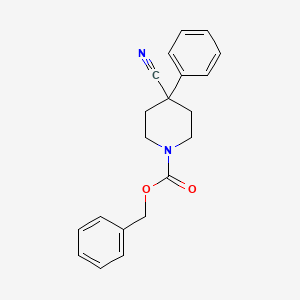
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
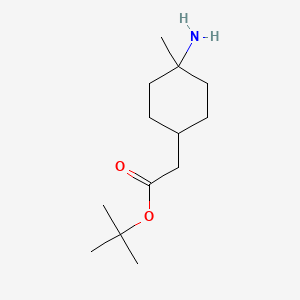
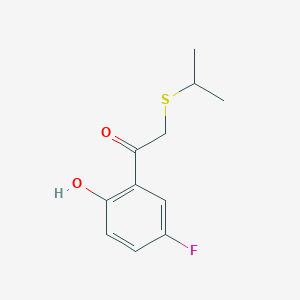
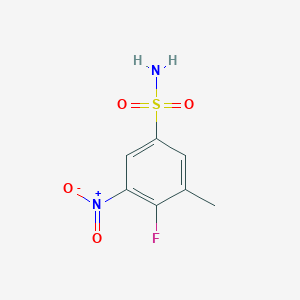
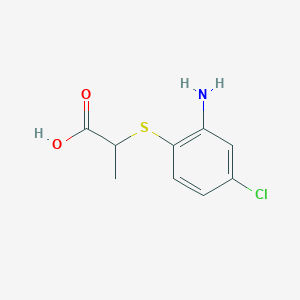
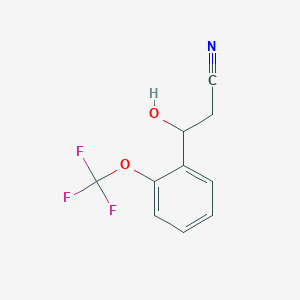
![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
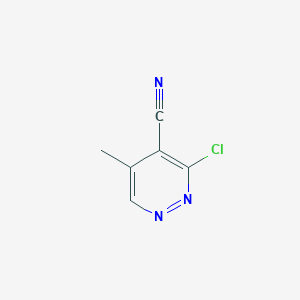
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
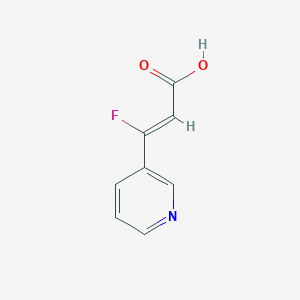
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
